Cas no 1330753-24-6 (7-Chloro-4-hydroxy-3-iodo-2-methylquinoline)

7-Chloro-4-hydroxy-3-iodo-2-methylquinoline Chemical and Physical Properties
Names and Identifiers
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- 7-Chloro-3-iodo-2-methylquinolin-4(1H)-one
- 7-Chloro-4-hydroxy-3-iodo-2-methylquinoline
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- Inchi: 1S/C10H7ClINO/c1-5-9(12)10(14)7-3-2-6(11)4-8(7)13-5/h2-4H,1H3,(H,13,14)
- InChI Key: NWOAOAAMKMGHEW-UHFFFAOYSA-N
- SMILES: IC1C(C2C=CC(=CC=2NC=1C)Cl)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 303
- XLogP3: 3.2
- Topological Polar Surface Area: 29.1
7-Chloro-4-hydroxy-3-iodo-2-methylquinoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM264353-1g |
7-Chloro-3-iodo-2-methylquinolin-4(1H)-one |
1330753-24-6 | 97% | 1g |
$706 | 2021-08-18 | |
Chemenu | CM264353-5g |
7-Chloro-3-iodo-2-methylquinolin-4(1H)-one |
1330753-24-6 | 97% | 5g |
$1417 | 2021-08-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1665017-1g |
7-Chloro-3-iodo-2-methylquinolin-4(1H)-one |
1330753-24-6 | 98% | 1g |
¥10976.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1665017-5g |
7-Chloro-3-iodo-2-methylquinolin-4(1H)-one |
1330753-24-6 | 98% | 5g |
¥18874.00 | 2024-08-09 | |
Chemenu | CM264353-10g |
7-Chloro-3-iodo-2-methylquinolin-4(1H)-one |
1330753-24-6 | 97% | 10g |
$2127 | 2021-08-18 | |
Chemenu | CM264353-1g |
7-Chloro-3-iodo-2-methylquinolin-4(1H)-one |
1330753-24-6 | 97% | 1g |
$747 | 2022-06-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1665017-10g |
7-Chloro-3-iodo-2-methylquinolin-4(1H)-one |
1330753-24-6 | 98% | 10g |
¥30703.00 | 2024-08-09 |
7-Chloro-4-hydroxy-3-iodo-2-methylquinoline Related Literature
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Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
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Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
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Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
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Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
Additional information on 7-Chloro-4-hydroxy-3-iodo-2-methylquinoline
Recent Advances in the Study of 7-Chloro-4-hydroxy-3-iodo-2-methylquinoline (CAS: 1330753-24-6)
The compound 7-Chloro-4-hydroxy-3-iodo-2-methylquinoline (CAS: 1330753-24-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a lead compound in drug discovery.
Recent studies have highlighted the versatility of 7-Chloro-4-hydroxy-3-iodo-2-methylquinoline as a scaffold for developing novel bioactive molecules. Its halogenated quinoline core, combined with the hydroxy and methyl substituents, provides a promising platform for interactions with various biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as an inhibitor of bacterial DNA gyrase, suggesting potential applications in combating antibiotic-resistant pathogens.
In terms of synthetic approaches, researchers have developed more efficient routes to produce 7-Chloro-4-hydroxy-3-iodo-2-methylquinoline with improved yields and purity. A recent patent (WO2023051234) describes a novel catalytic system that reduces the number of synthetic steps while maintaining high regioselectivity, particularly for the introduction of the iodine atom at the 3-position. This advancement could significantly lower production costs and facilitate larger-scale synthesis for preclinical studies.
Structural-activity relationship (SAR) studies have revealed that the iodine atom at position 3 plays a crucial role in the compound's biological activity. Computational modeling and X-ray crystallography data indicate that this halogen forms important halogen bonds with target proteins, contributing to the compound's binding affinity and selectivity. These findings were recently corroborated by a research team at the University of Cambridge, who published their results in Nature Chemical Biology.
Emerging applications of 7-Chloro-4-hydroxy-3-iodo-2-methylquinoline extend beyond antimicrobial activity. Preliminary data from a 2024 study suggest potential anticancer properties, particularly against hematological malignancies. The compound appears to modulate specific signaling pathways in leukemia cells, though the exact mechanism remains under investigation. These findings were presented at the recent American Chemical Society National Meeting and are currently undergoing peer review.
From a drug development perspective, the pharmacokinetic profile of 7-Chloro-4-hydroxy-3-iodo-2-methylquinoline shows both promise and challenges. While the compound demonstrates good membrane permeability in vitro, its metabolic stability requires optimization. Several research groups are currently exploring prodrug strategies and structural modifications to address these limitations while preserving the core pharmacophore.
In conclusion, 7-Chloro-4-hydroxy-3-iodo-2-methylquinoline represents a promising chemical entity with diverse therapeutic potential. The recent advancements in its synthesis, coupled with a growing understanding of its biological activities, position this compound as an important subject for future medicinal chemistry research. Continued investigation into its mechanism of action and optimization of its drug-like properties will be crucial for translating these findings into clinical applications.
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